6-Bromo-2-(4-chlorophenyl)-[1,2,4]triazolo[1,5-A]pyridine
Overview
Description
6-Bromo-2-(4-chlorophenyl)-[1,2,4]triazolo[1,5-A]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a triazole ring fused to a pyridine ring, with bromine and chlorophenyl substituents, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 6-Bromo-2-(4-chlorophenyl)-[1,2,4]triazolo[1,5-A]pyridine can be achieved through various methods. One notable method involves a catalyst-free, additive-free, and eco-friendly approach under microwave conditions. This method uses enaminonitriles and benzohydrazides, undergoing a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound . This methodology demonstrates a broad substrate scope and good functional group tolerance, resulting in products with good-to-excellent yields.
Chemical Reactions Analysis
6-Bromo-2-(4-chlorophenyl)-[1,2,4]triazolo[1,5-A]pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and chlorophenyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially forming new derivatives.
Condensation Reactions: The triazole and pyridine rings can participate in condensation reactions, forming larger heterocyclic systems.
Common reagents used in these reactions include nucleophiles, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-Bromo-2-(4-chlorophenyl)-[1,2,4]triazolo[1,5-A]pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique chemical properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(4-chlorophenyl)-[1,2,4]triazolo[1,5-A]pyridine involves its interaction with specific molecular targets and pathways. For example, as a JAK1 and JAK2 inhibitor, it interferes with the Janus kinase signaling pathway, which plays a crucial role in the regulation of immune responses and cell growth . The compound’s ability to act as an inverse agonist for RORγt suggests its potential in modulating immune responses and inflammation.
Comparison with Similar Compounds
6-Bromo-2-(4-chlorophenyl)-[1,2,4]triazolo[1,5-A]pyridine can be compared with other triazolopyridine derivatives, such as:
6-Bromo-2-methyl-[1,2,4]triazolo[1,5-A]pyridine: This compound has a methyl group instead of a chlorophenyl group, which may alter its biological activity and chemical reactivity.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine derivatives: These compounds have a thiadiazine ring fused to the triazole ring, exhibiting different pharmacological activities, such as anticancer and antimicrobial properties.
The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
6-bromo-2-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrClN3/c13-9-3-6-11-15-12(16-17(11)7-9)8-1-4-10(14)5-2-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBAAGPPMCVKTFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN3C=C(C=CC3=N2)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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